molecular formula C12H12N4 B5914900 N-phenyl-2-pyridinecarbohydrazonamide

N-phenyl-2-pyridinecarbohydrazonamide

Cat. No.: B5914900
M. Wt: 212.25 g/mol
InChI Key: ASMOKPFWGLGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-pyridinecarbohydrazonamide is a heterocyclic organic compound featuring a pyridine core substituted with a carbohydrazonamide group and a phenyl ring. This derivative includes a 2,4-dichlorophenylmethylidene substituent, which may enhance its metabolic stability or binding affinity in biological systems.

Properties

IUPAC Name

N-amino-N'-phenylpyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-16-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOKPFWGLGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-phenyl-2-pyridinecarbothioamide

Molecular Formula : C₁₂H₁₀N₂S
Key Features :

  • Replaces the carbohydrazonamide group with a thioamide (-C(=S)NH-) functionality.
  • Contains a sulfur atom in place of oxygen/nitrogen in the amide bond, altering electronic properties and reactivity.

Comparison :

Property N-phenyl-2-pyridinecarbohydrazonamide (Derivative) N-phenyl-2-pyridinecarbothioamide
Molecular Formula C₁₈H₁₃ClN₄OS (substituted form) C₁₂H₁₀N₂S
Functional Groups Hydrazone, pyridine, dichlorophenylmethylidene Thioamide, pyridine, phenyl
Exact Mass 368.0532152 214.0564 (calculated)
Potential Applications Likely metabolite or bioactive derivative Drug discovery (NSC45291 identifier)

Key Differences :

  • Electronic Effects : The thioamide’s sulfur atom increases polarizability and may enhance lipophilicity compared to the carbohydrazonamide’s nitrogen/oxygen system, affecting membrane permeability .

Dichlorophenyl-Substituted Derivatives

The substituted carbohydrazonamide (C₁₈H₁₃ClN₄OS) shares structural similarities with other dichlorophenyl-containing compounds, such as antifungal or antitumor agents. The dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its resistance to metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.